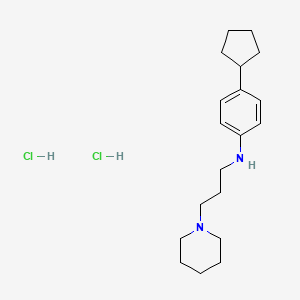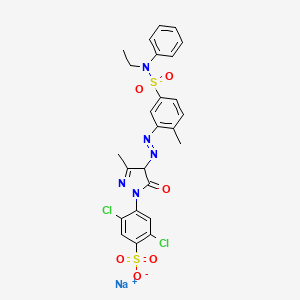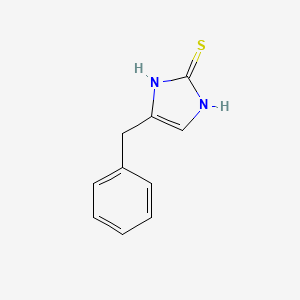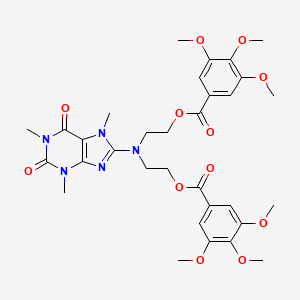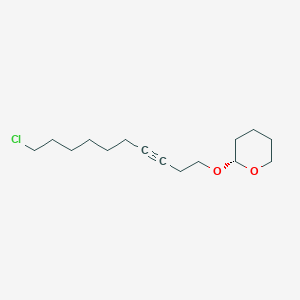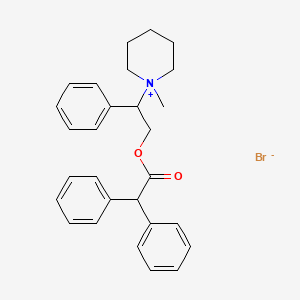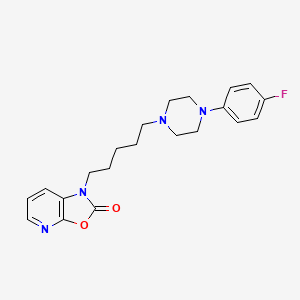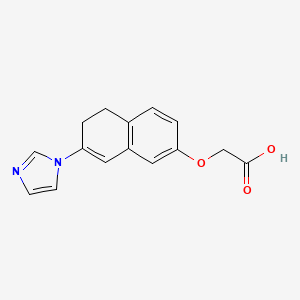
2-Chloro-2-(chlorodifluoromethoxy)-1,1,1-trifluoroethane, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-chloro-2-(chlorodifluoromethoxy)-1,1,1-trifluoroethane ®-, also known by its unique identifier 35U6G4C9DQ , is a fluorinated organic compound with the molecular formula C3HCl2F5O . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-2-(chlorodifluoromethoxy)-1,1,1-trifluoroethane typically involves the reaction of chlorodifluoromethane with trifluoroethanol under controlled conditions. The reaction is catalyzed by a strong acid, such as sulfuric acid, and is carried out at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to maintain the required temperature and pressure conditions. The final product is purified through distillation and other separation techniques to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-2-(chlorodifluoromethoxy)-1,1,1-trifluoroethane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various fluorinated carboxylic acids.
Reduction: Reduction reactions can convert it into less fluorinated derivatives.
Substitution: Halogen substitution reactions can replace chlorine atoms with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions include various fluorinated alcohols, acids, and ethers, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-chloro-2-(chlorodifluoromethoxy)-1,1,1-trifluoroethane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other fluorinated compounds.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of fluorinated drug development.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-chloro-2-(chlorodifluoromethoxy)-1,1,1-trifluoroethane involves its interaction with various molecular targets. The compound’s high fluorine content allows it to form strong bonds with biological molecules, potentially altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1-trifluoro-2-chloroethane: Similar in structure but lacks the chlorodifluoromethoxy group.
2-chloro-1,1,1-trifluoroethane: Another related compound with fewer fluorine atoms.
Chlorodifluoromethane: A simpler compound with only one chlorine and two fluorine atoms.
Uniqueness
2-chloro-2-(chlorodifluoromethoxy)-1,1,1-trifluoroethane is unique due to its specific combination of chlorine and fluorine atoms, which imparts distinct chemical properties. This makes it particularly valuable in applications requiring high chemical stability and reactivity .
Eigenschaften
CAS-Nummer |
172103-20-7 |
|---|---|
Molekularformel |
C3HCl2F5O |
Molekulargewicht |
218.93 g/mol |
IUPAC-Name |
(2R)-2-chloro-2-[chloro(difluoro)methoxy]-1,1,1-trifluoroethane |
InChI |
InChI=1S/C3HCl2F5O/c4-1(2(6,7)8)11-3(5,9)10/h1H/t1-/m0/s1 |
InChI-Schlüssel |
TZZWXBLENLGFDD-SFOWXEAESA-N |
Isomerische SMILES |
[C@@H](C(F)(F)F)(OC(F)(F)Cl)Cl |
Kanonische SMILES |
C(C(F)(F)F)(OC(F)(F)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


